Myricanone

説明

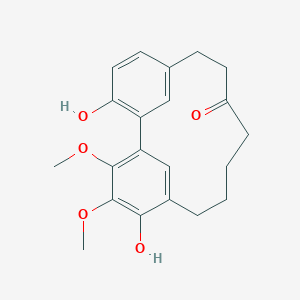

Myricanone is a cyclic diarylheptanoid isolated from the bark of Myrica rubra (Myricaceae) .

Synthesis Analysis

The synthesis of myricanone has been discussed in a study by Jahng and Park . They applied a strategy that involved the intramolecular ring closure of diiodides, which provided the corresponding benzyl-protected myricanone in a yield of 10%.Molecular Structure Analysis

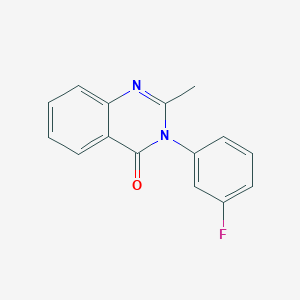

Myricanone has a molecular formula of C21H24O5, with an average mass of 356.412 Da and a monoisotopic mass of 356.162384 Da . The structure of myricanone includes two methoxy groups, two hydroxy groups, and a cyclic diarylheptanoid core .Physical And Chemical Properties Analysis

Myricanone has a density of 1.2±0.1 g/cm3, a boiling point of 583.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 98.7±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 296.1±3.0 cm3 .科学的研究の応用

Neuroprotective Activity

Myricanone: has been identified as having significant neuroprotective effects. Studies have shown that it can protect nerve cells against oxidative stress, which is a key factor in the development of neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound’s ability to inhibit oxidative damage to neurons suggests potential for therapeutic applications in protecting the brain from degenerative conditions.

Anticancer Potential

Research has revealed that myricanone possesses promising anticancer properties. It has been found to exhibit antitumor effects with low toxicity to normal cells . This makes it a candidate for developing new cancer treatments, particularly for liver, lung, leukemia, stomach cancers, and other tumors. Its mechanism involves triggering apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy .

Biotechnological Research

In biotechnology, myricanone plays a role in understanding the biosynthesis of natural compounds. It has been used to study the incorporation of precursor molecules like 4-coumaric acid into more complex structures . This research can lead to the development of novel ways to synthesize beneficial compounds, potentially improving industrial production processes.

Environmental Science Applications

Myricanone is also of interest in environmental science, particularly in the study of plant metabolism and its responses to environmental stressors. By understanding how compounds like myricanone are biosynthesized in plants like Myrica rubra, researchers can gain insights into the adaptation mechanisms of plants to their environments .

Pharmacological Research

In pharmacology, myricanone is being studied for its various health-promoting effects. Its antioxidant properties are of particular interest, as they can be leveraged to develop drugs that combat oxidative stress-related diseases . Additionally, its anti-inflammatory and antimicrobial activities are being explored for potential therapeutic applications.

Agricultural Applications

Lastly, myricanone has potential applications in agriculture. As a natural compound with bioactive properties, it could be used to develop plant-based treatments for crops, enhancing their resistance to diseases and pests. Its role in plant metabolism and stress responses can inform the development of more resilient crop varieties .

特性

IUPAC Name |

3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSNTUQTNQSIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186218 | |

| Record name | Myricanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Myricanone | |

CAS RN |

32492-74-3 | |

| Record name | 3,15-Dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32492-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032492743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196 °C | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does myricanone exert its anticancer effects?

A1: Myricanone induces apoptosis, a programmed cell death, in cancer cells. This is achieved through a multi-faceted approach:

- Caspase Activation: Myricanone activates caspases, enzymes central to the execution of apoptosis. [, , ]

- NF-κB and STAT3 Downregulation: It suppresses the activity of Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), key transcription factors involved in cell survival and proliferation. []

- Cell Cycle Arrest: Myricanone disrupts the cell cycle, forcing cancer cells to halt their growth. The specific phase of arrest (G0/G1 or S phase) appears to be cell line dependent. [, ]

- Drug-DNA Interaction: Myricanone interacts with DNA, potentially altering its conformation and interfering with vital cellular processes. []

Q2: Beyond anticancer activity, what other biological effects does myricanone exhibit?

A2: Research indicates that myricanone possesses additional beneficial properties:

- Antioxidant Activity: It effectively scavenges free radicals, protecting cells from oxidative damage. [, , ]

- Anti-Inflammatory Activity: Myricanone exhibits anti-inflammatory effects, potentially by modulating inflammatory pathways. [, ]

- Anti-Androgenic Activity: Studies suggest myricanone inhibits testosterone 5α-reductase, an enzyme involved in androgen production. []

Q3: What is the molecular formula and weight of myricanone?

A3: Myricanone has the molecular formula C21H24O5 and a molecular weight of 356.42 g/mol. [, , ]

Q4: How is myricanone structurally characterized?

A4: Various spectroscopic techniques are employed to elucidate the structure of myricanone:

- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments provide detailed information about the carbon and hydrogen framework of the molecule. []

- Infrared Spectroscopy (IR): IR spectroscopy reveals the functional groups present in myricanone. [, ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) confirms the molecular weight and provides insights into the fragmentation pattern. [, ]

- X-ray Crystallography: X-ray crystallographic analysis of myricanone derivatives has confirmed its meta,meta-bridged biphenyl structure. [, ]

Q5: Is there information available about the stability of myricanone?

A5: The scientific literature does not provide comprehensive data on myricanone's stability under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies.

Q6: Have computational methods been applied to study myricanone?

A6: Yes, computational chemistry tools have been employed:

- Molecular Docking: Molecular docking studies have investigated the interactions of myricanone with potential protein targets, providing insights into its binding affinity and potential mechanism of action. [, , ]

- Molecular Mechanics Calculations: Molecular mechanics (MM) calculations have been used to explore the conformational preferences of myricanone and its derivatives. []

Q7: What in vitro models have been used to study the activity of myricanone?

A7: Several cancer cell lines have been used to evaluate myricanone's anticancer properties:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)